2-Bromo-6-[(2-cyclopropyl-2-hydroxypropyl)amino]benzonitrile
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Overview
Description
2-Bromo-6-[(2-cyclopropyl-2-hydroxypropyl)amino]benzonitrile is an organic compound that features a bromine atom, a nitrile group, and a cyclopropyl-substituted hydroxypropylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(2-cyclopropyl-2-hydroxypropyl)amino]benzonitrile typically involves multiple steps:
Nitrile Introduction: The nitrile group can be introduced via a Sandmeyer reaction, where an amine group is converted to a nitrile using copper(I) cyanide.
Amino Group Addition: The cyclopropyl-substituted hydroxypropylamino group can be added through a nucleophilic substitution reaction, where the appropriate amine reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
2-Bromo-6-[(2-cyclopropyl-2-hydroxypropyl)amino]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(2-cyclopropyl-2-hydroxypropyl)amino]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-hydroxybenzonitrile: Similar structure but lacks the cyclopropyl-substituted hydroxypropylamino group.
2-Bromo-6-aminobenzonitrile: Similar structure but lacks the hydroxy group and cyclopropyl substitution.
Uniqueness
2-Bromo-6-[(2-cyclopropyl-2-hydroxypropyl)amino]benzonitrile is unique due to the presence of the cyclopropyl-substituted hydroxypropylamino group, which can impart specific steric and electronic properties that influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-bromo-6-[(2-cyclopropyl-2-hydroxypropyl)amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-13(17,9-5-6-9)8-16-12-4-2-3-11(14)10(12)7-15/h2-4,9,16-17H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTCSWPFILDLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C(=CC=C1)Br)C#N)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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